molecular formula C6H8N2O2 B106000 1-(Furan-2-ylmethyl)urea CAS No. 5962-13-0

1-(Furan-2-ylmethyl)urea

Cat. No. B106000
CAS RN: 5962-13-0
M. Wt: 140.14 g/mol
InChI Key: AUHRREWMYVOMRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan-2-ylmethyl urea derivatives typically involves the condensation of furfural with urea. For instance, a crystalline polymer resin was synthesized from 2,5-diformylfuran (DFF) and urea, yielding a product with a structure consisting of one DFF molecule condensed with two urea molecules . Another study reported the synthesis of 1-((2-carbamoylguanidino)(

Scientific Research Applications

Synthesis and Bioactivity

1-(Furan-2-ylmethyl)urea has been synthesized through the coupling of purified furfural with urea. This compound has demonstrated a broad spectrum of activity against various pathogens, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus, making it a candidate for medicinal applications (Donlawson et al., 2020).

Synthesis Methods

The compound has been synthesized with improved yield and confirmed structural properties, indicating its potential for pharmaceutical and chemical industry applications. The methods of synthesis have been explored in detail, with characterization techniques such as GC-MS, IR, and NMR (Orie et al., 2018).

Novel Compounds and Their Properties

Further research has led to the synthesis of related compounds like 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane. These novel compounds, derived from 1-(Furan-2-ylmethyl)urea, have shown potential in pharmaceutical and chemical industries, suggesting a range of applications (Orie et al., 2019).

Behavioral Study in Synthesis

The behavior of compounds like 1-(Furan-2-ylmethyl)urea in chemical synthesis has been studied, contributing to a better understanding of their chemical properties and potential applications in the synthesis of other complex molecules (Belova et al., 2014).

Biochemical Analysis

1-(Furan-2-ylmethyl)urea derivatives have been studied for their biochemical effects. For instance, the biochemical parameters of experimental rats were analyzed upon the introduction of a related compound, providing insights into future pharmacological implementations (Danilchenko, 2017).

Antibacterial and Antifungal Screening

Urea and thiourea derivatives, including those related to 1-(Furan-2-ylmethyl)urea, have been screened for antibacterial and antifungal activities. These studies contribute to the understanding of the compound's potential in antimicrobial applications (Alabi et al., 2020).

Future Directions

1-(Furan-2-ylmethyl)urea can be used for various medicinal purposes and is therefore encouraged for the development of a novel drug in the future .

properties

IUPAC Name

furan-2-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHRREWMYVOMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343143
Record name N-(2-Furylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)urea

CAS RN

5962-13-0
Record name N-(2-Furanylmethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5962-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Vartak, C Goins, VCN De Moura, CM Schreidah… - …, 2019 - pubs.rsc.org
A focused library of 24 N-aryl urea derivatives was prepared and evaluated against serine esterases of Mycobacterium tuberculosis (Mtb) Rv3802c and Mtb Ag85C. The members of the …
Number of citations: 10 pubs.rsc.org
CB Lan, K Auclair - European Journal of Organic Chemistry, 2021 - Wiley Online Library
Monosubstituted ureas are important scaffolds in organic chemistry. They appear in various biologically active compounds and serve as versatile precursors in synthesis. …

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